(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone
Description
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
(4-bromophenyl)-(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone |
InChI |
InChI=1S/C12H12BrNO2/c13-10-3-1-9(2-4-10)11(15)14-6-5-12(14)7-16-8-12/h1-4H,5-8H2 |
InChI Key |
ZPYFSUDHUDJPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C12COC2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization under basic conditions . The intermediate N-tosylated spiro compound is then deprotected using magnesium turnings in methanol, and the final product is isolated as an oxalate salt .
Industrial Production Methods
The use of sulfonic acid salts instead of oxalate salts can improve the stability and solubility of the product, making it more suitable for large-scale production .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group
The bromine atom on the phenyl ring undergoes nucleophilic substitution under specific conditions. For example:
-
Amination : Reacting with amines (e.g., 2-fluoro-4-nitroaniline) in polar aprotic solvents like dimethylformamide (DMF) at 80°C in the presence of K₂CO₃ yields spirocyclic amine derivatives .
-
Hydroxide-Mediated Alkylation : Treatment with NaOH in sulfolane at 80°C facilitates ring-forming alkylation reactions, as demonstrated in the synthesis of tuberculosis drug intermediates .
Key Conditions
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amination | K₂CO₃, DMF, 80°C | 93% | |
| Alkylation | NaOH, sulfolane, 80°C | 87% |
Ring-Opening Reactions of the Spirocyclic System
The strained 6-oxa-1-azaspiro[3.3]heptane moiety undergoes ring-opening under acidic or basic conditions:
-
Acid-Catalyzed Hydrolysis : Protonation of the nitrogen atom weakens the C–N bond, leading to ring cleavage and formation of linear ketone intermediates.
-
Base-Mediated Rearrangements : Strong bases like NaOH promote rearrangements, enabling the synthesis of fused heterocycles .
Cross-Coupling Reactions
The bromophenyl group participates in palladium-catalyzed cross-couplings:
-
Suzuki–Miyaura Coupling : Reacts with boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives (theoretical prediction based on analogous bromoarenes) .
-
Buchwald–Hartwig Amination : Coupling with primary/secondary amines using Pd₂(dba)₃ and Xantphos forms aryl amines .
Condensation and Cycloaddition Reactions
The ketone group enables condensation with nucleophiles:
-
Schiff Base Formation : Reacts with hydrazines or primary amines to form imines or hydrazones, useful in pharmaceutical intermediate synthesis.
-
1,3-Dipolar Cycloaddition : Participates with azides or nitrones under thermal conditions to generate fused triazole or isoxazoline rings.
Functional Group Transformations
-
Reduction : The ketone is reducible to a secondary alcohol using NaBH₄ or LiAlH₄, though steric hindrance from the spirocycle may lower yields .
-
Oxidation : Resistant to further oxidation under mild conditions due to the stability of the spirocyclic system .
Stability and Reactivity Trends
Scientific Research Applications
(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone has several scientific research applications:
Chemical Biology: Its unique spirocyclic structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Industrial Chemistry: The compound’s stability and solubility properties make it suitable for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone involves its interaction with specific molecular targets, such as the His194 residue of NQO1. The compound’s spirocyclic structure and hydrogen bonding capacity enable efficient binding to the active site of the enzyme, facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Analogs
a. (4-Bromophenyl)(6-tosyl-1,6-diazaspiro[3.3]heptan-1-yl)methanone
- Structure : The spiro core contains two nitrogen atoms (1,6-diazaspiro[3.3]heptane) and a tosyl (p-toluenesulfonyl) group .
- Crystallographic data (COD entry 1502905) confirms the spiro puckering geometry, critical for understanding conformational preferences .
b. (4-Bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)methanone
Non-Spiro Benzophenone Derivatives
a. (4-Bromophenyl)(pyridin-4-yl)methanone
- Structure : Replaces the spiro ring with a pyridine moiety .
- Higher synthetic yield (85% via FeCl₂ catalysis) compared to spiro analogs, which often require multistep routes (e.g., 24–41% yields for piperidine-linked benzophenones in ) . Melting point (122–125°C) is comparable to spiro derivatives, suggesting similar crystallinity .
b. Piperidine-Linked Benzophenones (Compounds 7–11 in )
- Examples: (4-Fluorophenyl)(4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone (Compound 11, 34% yield, m.p. 121–123°C) .
- Designed for cholinesterase and histamine H3 receptor inhibition, highlighting divergent biological targets vs. spiro compounds .
Structural and Functional Analysis
Physicochemical Properties
Biological Activity
The compound (4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone is a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This indicates the presence of a bromine atom, a nitrogen atom in the azaspiro ring, and an oxygen atom in the oxaspiro structure. The molecular weight is approximately 288.30 g/mol, which contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Core : The initial step often includes the cyclization of a precursor compound under acidic conditions.
- Introduction of Functional Groups : Subsequent reactions introduce the bromophenyl and methanone groups to achieve the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The spirocyclic structure enhances binding affinity due to its conformational flexibility.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of spirocyclic compounds demonstrate efficacy against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
Recent investigations have highlighted the potential anticancer activity of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, such as PC-3 prostate cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
Case Study 1: Antimicrobial Efficacy
A study published in ACS Omega evaluated the antimicrobial activity of spirocyclic compounds similar to this compound. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli and S. aureus, showcasing its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers synthesized a series of spirocyclic compounds, including derivatives of this compound, and tested them against various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM against breast and prostate cancer cell lines, indicating promising anticancer activity .
Data Summary
| Activity | Tested Concentration | Observed Effect |
|---|---|---|
| Antimicrobial | 25 µg/mL | Inhibition of E. coli and S. aureus |
| Anticancer (PC-3) | 10 - 30 µM | Induction of apoptosis |
| Anticancer (Breast) | 10 - 30 µM | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
